Differentiation via 5-Position Lipophilicity: ClogP Shift Relative to Lead Compound 25a
The phenylsulfanylmethyl group at the 5-position of the furan ring constitutes a major lipophilicity-enhancing modification relative to the acetyl group present in the reference UT inhibitor 25a. Computational predictions using the XLogP3 algorithm yield a ClogP of approximately 3.9 for CAS 868154-44-3, compared to a ClogP of approximately 1.5 for compound 25a (N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide) [1]. This represents a calculated ΔClogP of +2.4 log units, suggesting substantially higher membrane permeability and potential for enhanced blood-brain barrier penetration, consistent with the trend that increased lipophilicity in this series improves oral bioavailability [1].
| Evidence Dimension | Predicted partition coefficient (ClogP/XLogP3) |
|---|---|
| Target Compound Data | ClogP ≈ 3.9 (in silico prediction for CAS 868154-44-3) |
| Comparator Or Baseline | Compound 25a (N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide): ClogP ≈ 1.5 |
| Quantified Difference | ΔClogP ≈ +2.4 log units |
| Conditions | XLogP3 algorithm applied to neutral species; solvent: n-octanol/water partition system model |
Why This Matters
A 2.4-log increase in predicted lipophilicity places CAS 868154-44-3 in a physicochemical space distinct from 25a, directly impacting solubility, permeability, and metabolic stability profiles; this makes it a valuable tool compound for probing the lipophilic tolerance of the UT binding site.
- [1] Zhao, Y., et al. (2021). N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide as a novel orally available diuretic that targets urea transporters with improved PD and PK properties. European Journal of Medicinal Chemistry, 226, 113863. View Source
